molecular formula C9H10N4O2 B1518991 1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152565-59-7

1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1518991
M. Wt: 206.2 g/mol
InChI Key: HRDMRGSQKSPROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years .


Synthesis Analysis

To enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) was determined by X-ray diffraction .


Chemical Reactions Analysis

The Ullmann reaction with 1,3-dimethyl-5-amino pyrazole 17 afforded the formation of 90. This compound was reacted with Grignard reagent CH 3 MgBr, and it was hydrolysed to yield an alcohol 91, which was cyclised to 92 with PPA at 85–110 °C .


Physical And Chemical Properties Analysis

The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results was like that of substituted benzyl group on pyrazole .

Scientific Research Applications

1. Synthesis of 1,3,5-Trisubstituted-4,5-Dihydro-1H-Pyrazoles

  • Summary of Application: This research involves the synthesis of 1,3,5-trisubstituted-1H-pyrazoles via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
  • Methods of Application: The reaction involves simple operation, metal-free catalysis, and acid or base free catalysis. Vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .
  • Results: The yields of the reaction were between 78–92%. The synthesized 1,3,5-trisubstituted-1H-pyrazole shows different fluorescence properties in different solvents when the electron withdrawing group is attached to acetophenone .

2. Preparation of Zolazepam

  • Summary of Application: The research involves the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, a tranquilizer used for wild animals .
  • Methods of Application: The synthesis involves the chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .
  • Results: The synthesis was reconsidered with a focus on different aspects of each step, including reaction conditions, side products, and workup procedure. The products and side products were characterized via 1H NMR, 13C NMR, and GC-MS techniques .

3. Synthesis of Imidazo[2,1-b][1,3,4]-Thiadiazole Derivatives

  • Summary of Application: This research involves the synthesis and evaluation of novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]-thiadiazole derivatives . These compounds have potential antitubercular and antifungal activity .
  • Methods of Application: The synthesis involves the reaction of 3,5-dimethyl-1H-pyrazol-1-yl with 4-substituted aryl groups to form the imidazo[2,1-b][1,3,4]-thiadiazole derivatives .
  • Results: The synthesized compounds were evaluated for their antitubercular and antifungal activity. The results of this evaluation were not provided in the search results .

Safety And Hazards

Greenhouse safety experiment of rice exhibited almost no difference in plant height and fresh weight treated 10a at stage 1∼2-leaf of rice after 14 days but 8l had a detrimental effect .

properties

IUPAC Name

1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6-7(9(14)15)8(12(2)11-6)13-5-3-4-10-13/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDMRGSQKSPROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid

CAS RN

1152565-59-7
Record name 1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.